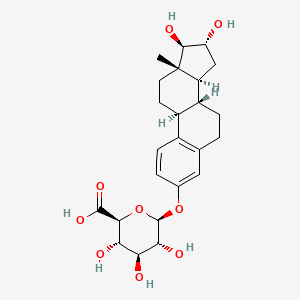
雌三醇3-葡萄糖醛酸苷
描述
雌三醇 3-β-D-葡萄糖醛酸 (钠盐) 是雌三醇的代谢产物,雌三醇是一种天然存在的雌激素。该化合物是通过葡萄糖醛酸化过程形成的,在这个过程中,雌三醇与葡萄糖醛酸结合。 雌三醇 3-β-D-葡萄糖醛酸 (钠盐) 由于其独特的性质和应用,在各种生物学和化学研究领域中具有重要意义 .
科学研究应用
雌三醇 3-β-D-葡萄糖醛酸 (钠盐) 在科学研究中具有多种应用:
作用机制
雌三醇 3-β-D-葡萄糖醛酸 (钠盐) 通过竞争性抑制 β-葡萄糖醛酸酶发挥作用。 它与酶的活性位点结合,阻止其他葡萄糖醛酸底物的水解 . 这种相互作用对于调节体内活性雌激素的水平和调节雌激素受体信号通路至关重要 .
生化分析
Biochemical Properties
Estriol 3-glucuronide is involved in various biochemical reactions, primarily as a conjugated form of estriol. It interacts with enzymes such as UDP-glucuronosyltransferase, which catalyzes the conjugation of glucuronic acid to estriol, forming estriol 3-glucuronide . This conjugation increases the water solubility of estriol, facilitating its excretion in urine. Additionally, estriol 3-glucuronide can be deconjugated by β-glucuronidase in tissues that express this enzyme, such as the mammary gland, converting it back to estriol .
Cellular Effects
Estriol 3-glucuronide influences various cellular processes by acting as a precursor to estriol. Once deconjugated, estriol can bind to estrogen receptors, affecting cell signaling pathways, gene expression, and cellular metabolism . This interaction can lead to changes in cell proliferation, differentiation, and apoptosis, particularly in estrogen-responsive tissues such as the breast and uterus .
Molecular Mechanism
The molecular mechanism of estriol 3-glucuronide involves its conversion to estriol, which then binds to estrogen receptors (ERα and ERβ). This binding triggers the dimerization and translocation of the receptors into the nucleus, where they regulate the transcription of estrogen-responsive genes . Additionally, estriol can interact with the G protein-coupled estrogen receptor (GPER), initiating non-genomic signaling pathways that influence cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of estriol 3-glucuronide have been studied to understand its temporal effects. It has been observed that estriol 3-glucuronide remains stable under various storage conditions, with minimal degradation over time . Long-term studies have shown that estriol 3-glucuronide can have sustained effects on cellular function, particularly in estrogen-responsive tissues .
Dosage Effects in Animal Models
In animal models, the effects of estriol 3-glucuronide vary with different dosages. At low doses, estriol 3-glucuronide has been shown to have beneficial effects on reproductive health and cellular function . At high doses, it can lead to adverse effects such as hormonal imbalances and toxicity . These studies highlight the importance of dosage in determining the therapeutic and toxic effects of estriol 3-glucuronide.
Metabolic Pathways
Estriol 3-glucuronide is involved in the metabolic pathways of estrogen metabolism. It is formed from estriol in the liver by UDP-glucuronosyltransferase and is eventually excreted in urine . This conjugation process increases the water solubility of estriol, facilitating its excretion. Additionally, estriol 3-glucuronide can be deconjugated by β-glucuronidase, converting it back to estriol and allowing it to exert its biological effects .
Transport and Distribution
Estriol 3-glucuronide is transported and distributed within cells and tissues through various mechanisms. It is known to be a substrate for multidrug resistance-associated protein 2 (MRP2), which facilitates its transport across cellular membranes . This transport mechanism ensures the proper distribution and excretion of estriol 3-glucuronide within the body.
Subcellular Localization
The subcellular localization of estriol 3-glucuronide is primarily within the cytoplasm, where it can be deconjugated by β-glucuronidase . This localization allows estriol 3-glucuronide to be readily available for conversion back to estriol, enabling it to exert its biological effects. Additionally, the presence of targeting signals and post-translational modifications may direct estriol 3-glucuronide to specific cellular compartments or organelles .
准备方法
合成路线和反应条件
雌三醇 3-β-D-葡萄糖醛酸 (钠盐) 是通过葡萄糖醛酸化反应从雌三醇合成的。 该过程涉及 UDP-葡萄糖醛酸转移酶 (UGT) 同工酶 UGT1A10,它催化葡萄糖醛酸转移到雌三醇上 . 反应条件通常包括缓冲水溶液和 UDP-葡萄糖醛酸等辅因子的存在。
工业生产方法
雌三醇 3-β-D-葡萄糖醛酸 (钠盐) 的工业生产涉及使用重组 UGT 酶的大规模酶促反应。 该过程针对高产率和高纯度进行了优化,对 pH、温度和底物浓度等反应条件进行了严格控制 .
化学反应分析
反应类型
雌三醇 3-β-D-葡萄糖醛酸 (钠盐) 主要进行水解反应。 它可以被 β-葡萄糖醛酸酶水解回雌三醇和葡萄糖醛酸 .
常见试剂和条件
水解反应通常需要 β-葡萄糖醛酸酶,并在温和的酸性或中性 pH 条件下进行。 该反应可以在生理温度下于水溶液中进行 .
主要生成物
相似化合物的比较
类似化合物
- 雌二醇 3-β-D-葡萄糖醛酸
- 雌酮 3-β-D-葡萄糖醛酸
- 雌三醇 16α-β-D-葡萄糖醛酸
独特性
雌三醇 3-β-D-葡萄糖醛酸 (钠盐) 由于其来自雌三醇的特定形成及其对 β-葡萄糖醛酸酶的独特结合亲和力而具有独特性。 与其他葡萄糖醛酸相比,它对某些 UGT 同工酶具有更高的特异性,并且具有独特的生物活性 .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKIAJMSMKLBQE-JRSYHJKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947700 | |
| Record name | 16,17-Dihydroxyestra-1(10),2,4-trien-3-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2479-91-6 | |
| Record name | Estriol 3-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2479-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estriol 3-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,17-Dihydroxyestra-1(10),2,4-trien-3-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


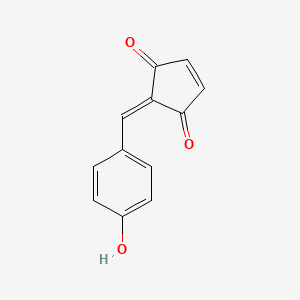
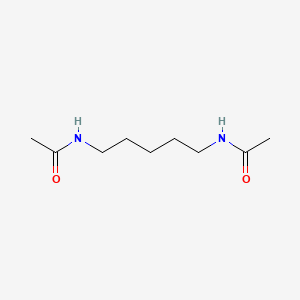

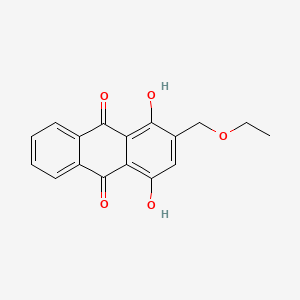

![(2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9,11-triazatricyclo[6.4.0.02,6]dodec-8-ene-10,12-dione](/img/structure/B1202698.png)
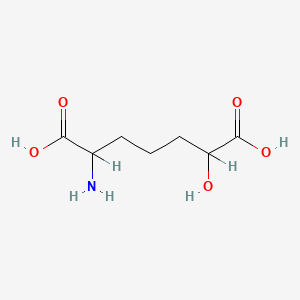
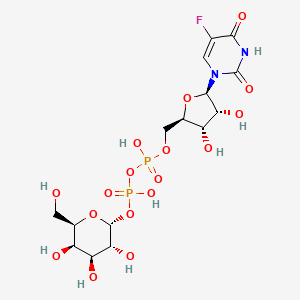


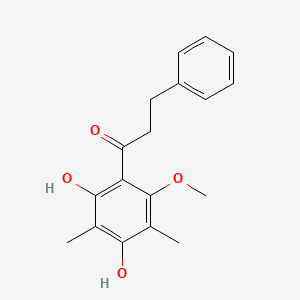
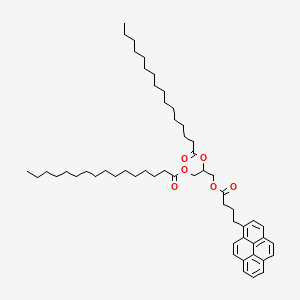
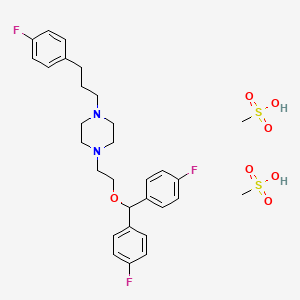
![(2r,3r,6r,7r)-7-[(5-Amino-5-carboxypentanoyl)amino]-3-hydroxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1202711.png)
